3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- A thioether side chain at position 2, bearing a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety, which may enhance binding to biological targets through hydrogen bonding or electrostatic interactions.
- A partially saturated 6,7-dihydrothieno ring, which modulates conformational flexibility.
Thienopyrimidinones are known for diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibitory effects .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-2-26-15-7-5-14(6-8-15)23-19(25)18-16(9-12-27-18)21-20(23)28-13-17(24)22-10-3-4-11-22/h5-8H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCZPOFHXAQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Thieno[3,2-d]pyrimidinone core : Known for its role in various biological activities.
- Pyrrolidinyl moiety : Implicated in enhancing binding affinity to biological targets.
The molecular formula is , and it has a CAS number of 750610-30-1.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable anticancer activity. For instance:
- A study demonstrated that related compounds could inhibit cancer cell proliferation in various lines, including leukemia and melanoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
Enzyme Inhibition
The mechanism of action is thought to involve inhibition of specific enzymes:
- Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and various kinases, which are crucial in cancer and inflammatory pathways. This suggests that this compound may act through similar pathways .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study involving various thieno[3,2-d]pyrimidine derivatives, the compound was tested against several cancer cell lines. Results indicated:
- IC50 values : The compound exhibited IC50 values in the micromolar range, indicating significant potency.
- Mechanism : Flow cytometry analysis revealed that treated cells showed increased levels of apoptotic markers (e.g., caspase activation), confirming the induction of programmed cell death .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
- Combination Therapies : Investigating synergistic effects with existing anticancer agents or antibiotics.
Scientific Research Applications
The compound 3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article will explore its scientific research applications, synthesizing findings from various studies and presenting relevant data.
Physical Properties
- Melting Point : Not well-documented in the available literature.
- Solubility : Solubility characteristics are not specified but are critical for its bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thienopyrimidine have shown promising results against breast and lung cancers by targeting specific kinases involved in cell growth and survival pathways.
Antimicrobial Properties
Compounds containing the thieno[3,2-d]pyrimidine scaffold have been evaluated for their antimicrobial efficacy. Studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting potential use as antibacterial agents.
Neuropharmacological Effects
The presence of the pyrrolidine moiety suggests possible neuroactive properties. Research into similar compounds has indicated potential applications in treating neurological disorders such as anxiety and depression, primarily through modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on thienopyrimidine derivatives highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized the structural importance of the thieno[3,2-d]pyrimidine ring in enhancing antimicrobial activity.
Case Study 3: Neuropharmacological Potential
Research into pyrrolidine-containing compounds suggested that they might enhance GABAergic activity, leading to anxiolytic effects. This opens avenues for developing new treatments for anxiety disorders based on similar structural frameworks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the pyrimidinone core and the thioether side chain. Below is a detailed comparison:
Substituent Variations on the Pyrimidinone Core
Key Observations:
- Position 3 Modifications : The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-methylphenyl group in or the unsubstituted phenyl in . Ethoxy groups are less prone to oxidative metabolism than methyl groups .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 455.57 g/mol | 471.94 g/mol | 455.53 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 6 | 7 |
Implications:
- The target compound’s lower LogP than suggests better aqueous solubility, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
